molecular formula C13H18N4 B7595019 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile

6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile

Cat. No. B7595019
M. Wt: 230.31 g/mol
InChI Key: DCPMYZIIVVBLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile, also known as MPAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in cell proliferation and inflammation. 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile also inhibits the activity of phosphodiesterase 4, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile has been shown to have various biochemical and physiological effects. Studies have shown that 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile has been shown to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile has several advantages for lab experiments. It has a relatively simple structure and can be synthesized using various methods. 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile also exhibits potent anti-tumor and anti-inflammatory activity, making it a promising candidate for further research. However, 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile has not been extensively studied for its toxicity and pharmacokinetics.

Future Directions

For research include studying the toxicity and pharmacokinetics of 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile in vivo and investigating its potential as a therapeutic agent for other diseases.

Synthesis Methods

6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile can be synthesized using various methods, including the reaction of 6-bromo-2-cyanopyridine with N-methyl-N-(3-pyrrolidinylmethyl)amine in the presence of a base. Another method involves the reaction of 6-chloro-2-cyanopyridine with N-methyl-N-(3-pyrrolidinylmethyl)amine in the presence of a palladium catalyst. The yield of 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile using these methods ranges from 50% to 80%.

Scientific Research Applications

6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile has been studied for its potential therapeutic applications, including its use as an anti-tumor agent, anti-inflammatory agent, and antiviral agent. Studies have shown that 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, 6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile has shown antiviral activity against the hepatitis C virus.

properties

IUPAC Name

6-[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-16-7-6-11(9-16)10-17(2)13-5-3-4-12(8-14)15-13/h3-5,11H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPMYZIIVVBLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile

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